molecular formula C10H11Br2I B14039359 1,2-Dibromo-5-(tert-butyl)-3-iodobenzene

1,2-Dibromo-5-(tert-butyl)-3-iodobenzene

Cat. No.: B14039359
M. Wt: 417.91 g/mol
InChI Key: QKNUBHWBUAOOCE-UHFFFAOYSA-N
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Description

Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, iodine, and a tert-butyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,2-dibromo-5-(1,1-dimethylethyl)benzene followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-fluoro-
  • Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-chloro-
  • Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-bromo-

Uniqueness

Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to its fluoro, chloro, and bromo analogs. The iodine atom can participate in specific reactions, such as iodination and coupling, that are not as readily accessible with other halogens.

Properties

Molecular Formula

C10H11Br2I

Molecular Weight

417.91 g/mol

IUPAC Name

1,2-dibromo-5-tert-butyl-3-iodobenzene

InChI

InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(12)8(13)5-6/h4-5H,1-3H3

InChI Key

QKNUBHWBUAOOCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)Br)Br

Origin of Product

United States

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